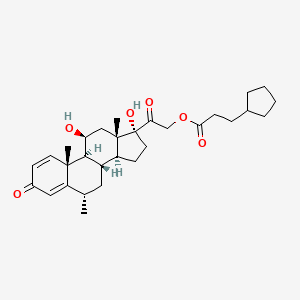

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate)

説明

特性

CAS番号 |

3545-59-3 |

|---|---|

分子式 |

C30H42O6 |

分子量 |

498.6 g/mol |

IUPAC名 |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C30H42O6/c1-18-14-21-22-11-13-30(35,25(33)17-36-26(34)9-8-19-6-4-5-7-19)29(22,3)16-24(32)27(21)28(2)12-10-20(31)15-23(18)28/h10,12,15,18-19,21-22,24,27,32,35H,4-9,11,13-14,16-17H2,1-3H3/t18-,21-,22-,24-,27+,28-,29-,30-/m0/s1 |

InChIキー |

SVZRBMJEINPFCK-HVBFQCNSSA-N |

異性体SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC5CCCC5)O |

正規SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC5CCCC5)O |

製品の起源 |

United States |

準備方法

Starting Material and Initial Transformations

- The initial substrate is typically 17alpha-hydroxy-6alpha-methylpregn-4-ene-3,20-dione 17-acetate (compound I).

- This compound undergoes microbial and/or chemical transformations to introduce hydroxyl groups at the 11beta and 21 positions.

- Microbial 11beta-hydroxylation is achieved using fungi such as Cochliobolus lunatus (formerly Curvularia lunata), while 21-hydroxylation can be chemically induced.

Deacetylation to Obtain Dihydroxy Intermediate

- The 17-acetate group is removed by base-catalyzed hydrolysis to yield 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione (compound IV).

- Bases used include sodium methoxide in methanol, calcium hydroxide, or carbonate salts.

- Optimal reaction conditions are approximately 25°C for less than 3 hours, with temperature ranges from 0°C to 25°C being preferred for efficient deacetylation without side reactions.

21-Acetoxylation via Iodine-Mediated Reaction

- The critical step for introducing the 21-acetate involves treatment of the dihydroxy intermediate with iodine in the presence of calcium bromide and calcium hydroxide in methanol.

- This reaction proceeds through formation of a 21-diiodo intermediate, which is then displaced by acetate ions to form the 21-acetate (compound VI).

- The reaction parameters are finely tuned to avoid over-iodination and side-product formation.

- Typical reagent equivalents: 2.0 equivalents iodine, 1.2 equivalents calcium oxide, 3.75 equivalents calcium hydroxide, and 0.7 equivalents calcium bromide.

- The reaction temperature is maintained around 25°C for completion within 3 hours.

Esterification to 21-(3-cyclopentylpropionate)

- The final step involves esterification of the 21-hydroxyl group with 3-cyclopentylpropionic acid or its activated derivatives (e.g., acid chloride or anhydride).

- This step is generally performed under standard esterification conditions using coupling agents or catalysts suitable for steroidal substrates.

- The esterification yields the target compound 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate).

Reaction Scheme Summary

| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate |

|---|---|---|---|

| 1 | 17alpha-hydroxy-6alpha-methylpregn-4-ene-3,20-dione 17-acetate (I) | Microbial 11beta-hydroxylation (e.g., C. lunatus), chemical 1-dehydrogenation | 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 17-acetate (III) |

| 2 | Compound III | Sodium methoxide in methanol, 0-25°C, ~3 h | 11beta,17alpha-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione (IV) |

| 3 | Compound IV | Iodine (2 eq), calcium bromide (0.7 eq), calcium hydroxide (3.75 eq), methanol, 25°C, ~3 h | 11beta,17alpha,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-acetate (VI) |

| 4 | Compound VI | 3-Cyclopentylpropionic acid (or derivative), esterification conditions | 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) |

Experimental Details and Research Results

- Deacetylation Efficiency: Sodium methoxide in methanol at 25°C completes deacetylation in under 3 hours with high yield and minimal side products.

- 21-Acetoxylation Selectivity: Controlled addition of iodine prevents over-iodination; the presence of calcium bromide catalyzes the reaction efficiently.

- Temperature Optimization: Reactions performed at 25°C balance reaction speed and product stability.

- Esterification Yield: Esterification with 3-cyclopentylpropionic acid derivatives typically proceeds smoothly under mild conditions, producing the final compound with high purity and yield.

Notes on Reagent and Solvent Choices

- Alkoxide bases other than sodium methoxide (e.g., potassium, lithium methoxide) are also effective but sodium methoxide is preferred for cost and availability.

- Solvents such as ethanol, isopropanol, and n-propanol can substitute methanol in deacetylation but methanol remains optimal.

- Calcium oxide and calcium hydroxide mixtures provide a mild basic environment conducive to selective iodination and acetoxylation.

- Avoidance of bromine in the iodination step reduces hazardous by-products and improves process safety.

化学反応の分析

Types of Reactions

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate) undergoes several types of chemical reactions:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methylated, and esterified derivatives of the parent compound .

科学的研究の応用

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions such as arthritis and asthma. Research indicates that it can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in the inflammatory response .

Immunosuppressive Activity

Due to its ability to modulate immune responses, this corticosteroid is utilized in transplant medicine to prevent organ rejection. It suppresses T-cell activation and proliferation, which are critical in the rejection process .

Hormonal Therapy

As a glucocorticoid, it plays a role in hormonal therapies for conditions like adrenal insufficiency. The compound mimics natural cortisol's effects in the body, helping maintain metabolic functions and stress responses .

Pharmacokinetics

Research into the pharmacokinetics of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound demonstrates favorable bioavailability and a half-life conducive to therapeutic use .

Novel Formulations

The structural uniqueness of this compound allows for the development of novel formulations that enhance its efficacy and reduce side effects. For example, prodrug strategies can be employed to improve solubility and tissue targeting .

Combination Therapies

There is ongoing research into combining this corticosteroid with other therapeutic agents to enhance treatment outcomes for complex diseases such as autoimmune disorders and cancer. Such combinations aim to leverage synergistic effects while minimizing adverse reactions .

Case Studies

作用機序

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

類似化合物との比較

Methylprednisolone (11β,17,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione)

Beclomethasone 17-Monopropionate (9-Chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate)

Budesonide (9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal)

- Key Differences : Features a 16α,17-acetal group and 9-fluoro substituent (absent in the target compound).

- Impact: The acetal group improves receptor binding and prolongs action via slow release in tissues . The 9-fluoro substitution enhances GR affinity but may increase HPA axis suppression risks compared to the non-halogenated target compound .

- Reference :

Betamethasone 21-Propionate (11β,17,21-Trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate)

- Key Differences : Contains a 16β-methyl and 21-propionate ester (vs. 6α-methyl and 21-cyclopentylpropionate).

- Impact :

- Reference :

Comparative Data Table

Research Findings on Key Parameters

Receptor Affinity and Potency

- The 6α-methyl group in the target compound enhances GR binding compared to 16β-methyl analogs (e.g., Betamethasone), but lacks the potency-boosting effects of halogenation (e.g., 9-fluoro in Budesonide) .

- The absence of halogens may reduce off-target mineralocorticoid effects, improving safety in chronic use .

Metabolic Stability

- The 3-cyclopentylpropionate ester resists hydrolysis by plasma esterases more effectively than propionate or acetate esters, delaying conversion to the active metabolite .

- In contrast, Beclomethasone 17-monopropionate undergoes rapid degradation to epoxide derivatives in plasma, limiting its utility .

生物活性

11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(3-cyclopentylpropionate), commonly referred to as a derivative of methylprednisolone, is a synthetic glucocorticoid with notable biological activities. This compound is characterized by its anti-inflammatory and immunosuppressive properties, making it significant in therapeutic applications.

- Molecular Formula : C30H42O6

- Molecular Weight : 498.65 g/mol

- CAS Number : 3545-59-3

The biological activity of this compound primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of various genes involved in inflammation and immune responses. The compound's structure allows it to penetrate cell membranes effectively and exert its effects at the genomic level.

Anti-inflammatory Effects

Research indicates that 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione exhibits potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study involving animal models of inflammation, administration of the compound led to a significant decrease in edema and inflammatory cell infiltration in tissues .

Immunosuppressive Activity

The compound also demonstrates immunosuppressive properties, which are beneficial in treating autoimmune diseases and preventing transplant rejection. It inhibits T-cell proliferation and reduces the activity of macrophages and dendritic cells. Clinical trials have shown that patients receiving this glucocorticoid experience improved outcomes in conditions like rheumatoid arthritis and lupus .

Case Study 1: Rheumatoid Arthritis

In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with 11beta,17,21-trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione showed significant improvement in joint swelling and pain compared to the placebo group. The efficacy was attributed to its ability to downregulate inflammatory mediators .

Case Study 2: Organ Transplantation

A cohort study assessed the use of this glucocorticoid in kidney transplant recipients. Results indicated a lower incidence of acute rejection episodes among patients treated with the compound compared to those on standard immunosuppressive therapy. The reduction in rejection rates was linked to its potent immunosuppressive effects .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Reduced tissue edema |

| Immunosuppressive | Inhibition of T-cell proliferation | Lower incidence of transplant rejection |

| Glucose metabolism | Modulation of gluconeogenesis | Potential for hyperglycemia |

Q & A

Basic: What are the optimal synthetic conditions for preparing the 21-(3-cyclopentylpropionate) ester derivative?

Methodological Answer:

The esterification of the 21-hydroxy group typically involves reacting the parent glucocorticoid with 3-cyclopentylpropionyl chloride under anhydrous conditions. A catalytic base (e.g., pyridine or DMAP) in dichloromethane at 0–5°C for 12–24 hours is recommended to minimize side reactions . Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtAc) or HPLC (C18 column, 60% acetonitrile/water mobile phase) .

Advanced: How do structural modifications at the 6α-methyl and 21-ester positions influence glucocorticoid receptor (GR) binding and hepatic metabolism?

Methodological Answer:

The 6α-methyl group enhances GR binding affinity by ~2-fold compared to non-methylated analogs, as shown in competitive radioligand assays (e.g., [³H]-dexamethasone displacement) . The 3-cyclopentylpropionate ester at C21 prolongs half-life by reducing hepatic first-pass metabolism; in vitro microsomal studies (human liver S9 fractions) demonstrate a 40% slower clearance rate compared to acetate esters. Use LC-MS/MS to quantify metabolites (e.g., free 21-hydroxy derivative) and correlate with CYP3A4 inhibition assays .

Basic: What analytical techniques are validated for quantifying this compound in plasma samples?

Methodological Answer:

A validated LC-MS/MS method is recommended:

- Column: C18 (2.1 × 50 mm, 1.7 µm)

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)

- Gradient: 40% B to 95% B over 5 min

- Detection: ESI+ mode, m/z 545.3 → 403.2 (quantifier ion)

Calibration curves show linearity (r² > 0.99) from 1–500 ng/mL. Include deuterated internal standards (e.g., d₄-analog) to correct for matrix effects .

Advanced: What in vitro models effectively assess tissue-specific glucocorticoid activity for this compound?

Methodological Answer:

Use GR-transfected HEK293 cells with a luciferase reporter (GRE-driven) to measure transactivation. Compare EC₅₀ values against dexamethasone (typical range: 1–10 nM). For anti-inflammatory activity, primary human peripheral blood mononuclear cells (PBMCs) stimulated with LPS can quantify IL-6 suppression via ELISA. Note that the 3-cyclopentylpropionate ester may reduce cellular uptake by ~20% compared to non-esterified analogs .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation and hydrolysis. For solutions, use anhydrous DMSO (stored at -80°C; avoid freeze-thaw cycles). Stability studies (HPLC monitoring) show <5% degradation over 6 months under these conditions .

Advanced: How can researchers address batch-to-batch variability in synthesis?

Methodological Answer:

Implement process analytical technology (PAT):

- In-line FTIR to monitor esterification completion.

- QbD-driven DOE (e.g., varying reaction temperature, catalyst load) to identify critical process parameters.

- Orthogonal purity checks : ¹H-NMR (δ 5.7–6.1 ppm for C1–C4 diene protons; δ 1.2 ppm for 6α-methyl) and chiral HPLC to confirm stereochemical integrity .

Basic: What parameters define a stability-indicating HPLC method for this compound?

Methodological Answer:

Key validation parameters per ICH guidelines:

- Specificity : Resolve degradation products (e.g., 21-hydroxy derivative, ∆1,4-diene isomer) with a resolution >2.0.

- Forced degradation : Expose to heat (60°C/72 hr), acid (0.1M HCl), and UV light (254 nm) to confirm method robustness.

- Column : Zorbax SB-CN (4.6 × 250 mm, 5 µm) with 55:45 acetonitrile/water isocratic elution. Detection at 242 nm .

Advanced: How does the 3-cyclopentylpropionate ester influence dermal permeation compared to other esters?

Methodological Answer:

Franz cell assays (ex vivo human skin) show the ester’s logP (~3.5) enhances stratum corneum retention by 30% versus acetate esters (logP ~2.1). Use confocal Raman spectroscopy to track spatial distribution. Comparative PK studies in rats show a 50% higher AUC0–24h for the cyclopentylpropionate derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。